m-PEG7-Hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

m-PEG7-Hydrazide is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Métodos De Preparación

The synthesis of m-PEG7-Hydrazide involves the reaction of polyethylene glycol with hydrazine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous flow systems to maintain consistency and efficiency .

Análisis De Reacciones Químicas

m-PEG7-Hydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. .

Aplicaciones Científicas De Investigación

Drug Development

Mechanism of Action:

m-PEG7-Hydrazide is utilized as a linker in PROTACs, which are engineered to bind selectively to target proteins and E3 ubiquitin ligases. This dual binding promotes the ubiquitination and subsequent degradation of the target protein, offering a novel approach to drug development aimed at diseases where protein dysregulation is a factor.

Case Study:

A study demonstrated the efficacy of this compound in developing PROTACs targeting specific oncogenes. The resulting compounds exhibited significant anti-tumor activity in vitro and in vivo, highlighting the potential for this compound to facilitate the discovery of new therapeutic agents for cancer treatment.

Bioconjugation

Role in Bioconjugation:

The hydrazide functionality allows for the conjugation with various biomolecules, including peptides and proteins. This capability is crucial for creating stable amide bonds through peptide coupling reactions, enabling the development of targeted drug delivery systems .

Table 1: Comparison of Bioconjugation Techniques Using this compound

| Technique | Description | Advantages |

|---|---|---|

| Peptide Coupling | Formation of stable amide bonds with peptides | High specificity and stability |

| Protein Modification | Conjugation with therapeutic proteins | Enhanced pharmacokinetics |

| Nanoparticle Functionalization | Coating nanoparticles for drug delivery | Improved solubility and bioavailability |

Nanotechnology

Applications in Nanocarriers:

this compound plays a pivotal role in the design of pH-sensitive nanocarriers that can release their payloads in response to specific stimuli, such as acidic environments found in tumor tissues. This feature enhances drug delivery efficiency while minimizing systemic toxicity .

Case Study:

Research has shown that PEGylated nanoparticles incorporating this compound demonstrated controlled release profiles under acidic conditions, making them suitable for targeted cancer therapies. The stability of these nanoparticles was significantly improved compared to non-PEGylated counterparts .

Mecanismo De Acción

m-PEG7-Hydrazide functions as a linker in PROTACs, which work by binding to both the target protein and an E3 ubiquitin ligase. This binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparación Con Compuestos Similares

Similar compounds to m-PEG7-Hydrazide include other PEG-based PROTAC linkers such as m-PEG4-Hydrazide and m-PEG12-Hydrazide. These compounds share similar structures and functions but differ in the length of the PEG chain, which can affect their solubility, stability, and efficacy. This compound is unique in its balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .

Actividad Biológica

m-PEG7-Hydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article will explore its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a PEGylated hydrazide derivative, which combines the hydrophilicity of polyethylene glycol (PEG) with the reactive properties of hydrazides. This combination is expected to enhance the solubility and bioavailability of the compound while maintaining or improving its biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazide-hydrazone derivatives, which include this compound. These compounds have shown a broad spectrum of activity against various pathogens.

- Antibacterial Activity : this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 2.5 mg/mL for strains such as Escherichia coli and Klebsiella pneumoniae .

- Antifungal Activity : The compound also displays antifungal properties, although specific data on this compound is limited. However, related hydrazide-hydrazone compounds have demonstrated efficacy against various fungal strains .

The mechanisms underlying the biological activity of this compound involve interactions with microbial cell structures:

- Cell Wall Disruption : Hydrazides are known to affect the integrity of microbial cell walls, leading to cell lysis and death .

- Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit key enzymes such as DNA gyrase, which is critical for bacterial DNA replication . The binding affinities calculated for related compounds indicate strong interactions with this target.

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized several hydrazone derivatives and assessed their antimicrobial activities. Among these, some derivatives exhibited strong inhibition zones ranging from 16 to 20.4 mm against pathogenic bacterial strains .

- Molecular Dynamics Analysis : Computational analyses demonstrated that specific derivatives had substantial binding affinities to DNA gyrase, suggesting a promising pathway for drug design based on these interactions .

Data Tables

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | 2.5 | Antibacterial |

| Hydrazone Derivative 5c | 2.5 | Antibacterial |

| Hydrazone Derivative 5f | 2.5 | Antibacterial |

Propiedades

IUPAC Name |

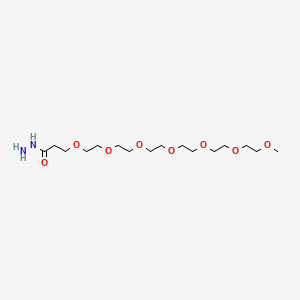

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O8/c1-20-4-5-22-8-9-24-12-13-26-15-14-25-11-10-23-7-6-21-3-2-16(19)18-17/h2-15,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDFEGXVKDHLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.